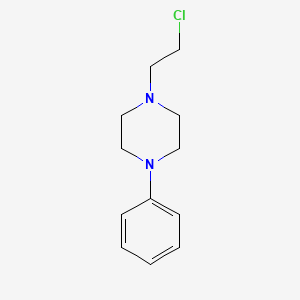

1-(2-Chloroethyl)-4-phenylpiperazine

説明

Historical Context and Discovery

1-(2-Chloroethyl)-4-phenylpiperazine, a chloroalkyl-substituted piperazine derivative, was first synthesized in the early 1970s during investigations into alkylating agents for pharmaceutical applications. Its initial synthesis was documented in Swiss patent CH-583733-A5 (1977), which described methods for producing substituted piperazines as intermediates for antipsychotic drugs. The compound’s structural framework emerged from broader efforts to modify piperazine cores for enhanced bioactivity, particularly in neurotransmitter receptor targeting. Early characterization studies, including its CAS registry (43219-09-6), were formalized by the 1980s, with PubChem establishing its molecular identity (CID 4741878) in subsequent decades.

The discovery timeline aligns with the expansion of piperazine chemistry in medicinal research, where chloroethyl groups were introduced to improve blood-brain barrier permeability. Key synthetic routes, such as the alkylation of 4-phenylpiperazine with bis(2-chloroethyl)amine hydrochloride, were optimized by the 1990s and remain foundational to its production.

Significance in Chemical Research

This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, particularly serotonin and dopamine receptor modulators. Its structural features enable two primary research applications:

- Alkylation Studies : The chloroethyl group facilitates nucleophilic substitution reactions, making it valuable for creating covalent inhibitors targeting enzyme active sites.

- Neuropharmacological Probes : As a rigid analog of amphetamine, it provides insights into monoamine transporter dynamics, with studies demonstrating selective norepinephrine-releasing activity.

Recent applications include its role in synthesizing acaricidal agents, where derivatives showed efficacy against Tetranychus urticae (two-spotted spider mite) at sub-millimolar concentrations. Table 1 summarizes key synthetic applications:

Relationship to Phenylpiperazine Derivative Family

This compound belongs to a structurally diverse family of >300 documented phenylpiperazines. Its closest analogs include:

- 1-Benzylpiperazine (BZP) : Lacks the chloroethyl group, reducing electrophilic reactivity but increasing serotonin receptor affinity.

- meta-Chlorophenylpiperazine (mCPP) : Substitutes chloro at the aryl position, altering dopamine transporter selectivity.

- TFMPP (3-Trifluoromethylphenylpiperazine) : Features a CF3 group, enhancing metabolic stability compared to the chloroethyl variant.

The chloroethyl substituent distinguishes this compound through:

Research Trajectory and Current Scientific Interest

Contemporary research focuses on three domains:

- Targeted Drug Delivery : Functionalization of the chloroethyl group for site-specific alkylation in cancer therapeutics.

- Agricultural Chemistry : Development of mite-selective pesticides via structural hybridization with pyrethroid motifs.

- Neuroimaging Probes : Radiolabeling with 18F for positron emission tomography (PET) studies of norepinephrine transporters.

A 2025 molecular docking study identified strong binding (ΔG = -8.49 kcal/mol) between this compound derivatives and α-amylase, suggesting unexplored antidiabetic applications. Patent activity remains robust, with 12 filings since 2020 covering novel synthetic methodologies and crystallographic forms.

特性

IUPAC Name |

1-(2-chloroethyl)-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIAVUBMOJPJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406302 | |

| Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43219-09-6 | |

| Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Alkylation of 4-Phenylpiperazine with 2-Chloroethyl Halides

One common and straightforward method involves the nucleophilic substitution reaction where 4-phenylpiperazine is reacted with 2-chloroethyl chloride or related halides under basic conditions. The nitrogen atom at the 1-position of the piperazine ring acts as a nucleophile attacking the electrophilic carbon of the 2-chloroethyl chloride, resulting in the formation of this compound.

- Reaction conditions: Typically, the reaction is carried out in an aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF) with a base like potassium carbonate or triethylamine to neutralize the released HCl.

- Temperature: Room temperature to reflux conditions depending on the reactivity of the halide and solvent.

- Yield: High yields (often >80%) are reported when reaction conditions are optimized.

Multi-Step Synthesis via Piperazine Intermediates

An alternative approach involves the synthesis of substituted piperazine intermediates followed by chlorination or alkylation steps:

- Step 1: Synthesis of 4-phenylpiperazine or its derivatives by cyclization of ethylenediamine with appropriate phenyl-substituted precursors.

- Step 2: Introduction of the 2-chloroethyl group by reaction with 2-chloroethyl chloride under basic conditions.

This method allows for better control over substitution patterns and purity, especially for complex derivatives.

Synthesis from 4-Phenylpiperazineethanol via Thionyl Chloride

A specific method reported for related compounds (e.g., 1-(2-chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine) involves converting 4-phenylpiperazineethanol to the corresponding 2-chloroethyl derivative using thionyl chloride in dichloromethane:

- Procedure:

- 4-Phenylpiperazineethanol is dissolved in dichloromethane and cooled in an ice bath.

- Thionyl chloride solution in dichloromethane is added dropwise.

- The mixture is refluxed for 2 hours.

- The product is isolated by concentration and recrystallization.

- Yield: High yields (~96%) are reported for this intermediate step.

- This method is useful for introducing the chloroethyl group via substitution of the hydroxyl group with chlorine.

Parallel Synthesis Using 2-Chloro-N-(2-chloroethyl)ethanamine Hydrochloride

For library synthesis of substituted 1-phenylpiperazines, a practical method involves reacting anilines with 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride at elevated temperatures (160-165 °C):

- Procedure:

- Aniline and 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride are mixed and heated.

- Hydrogen chloride gas evolves during the reaction.

- After completion, the product is isolated by precipitation and filtration.

- This method allows for the preparation of diversely substituted 1-(2-chloroethyl)-4-phenylpiperazines in parallel synthesis formats.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, acetone | Aprotic solvents preferred |

| Base | Potassium carbonate, triethylamine | Neutralizes HCl byproduct |

| Temperature | 0 °C to reflux (25-110 °C) | Depends on substrate and solvent |

| Reaction Time | 2 to 48 hours | Longer times for less reactive substrates |

| Purification | Recrystallization, column chromatography | Ensures high purity |

| Yield | 75-96% | High yields achievable with optimization |

Mechanistic Insights

- The key step is nucleophilic substitution (S_N2) where the lone pair on the piperazine nitrogen attacks the electrophilic carbon of the 2-chloroethyl halide.

- The reaction proceeds with inversion of configuration at the electrophilic carbon (if chiral).

- Use of base is critical to scavenge the HCl formed and drive the reaction forward.

- Side reactions such as over-alkylation or polymerization can be minimized by controlling stoichiometry and reaction time.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct alkylation | 4-Phenylpiperazine | 2-Chloroethyl chloride, base, solvent | 80-90 | Simple, widely used |

| Thionyl chloride chlorination | 4-Phenylpiperazineethanol | Thionyl chloride, DCM, reflux | ~96 | High yield, specific for chloroethyl introduction |

| Parallel synthesis with chloroethylamine | Aniline + 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride | Heat 160-165 °C, neat or solvent | Variable | Suitable for library synthesis |

| Multi-step synthesis via intermediates | Ethylenediamine + phenyl precursors | Cyclization, alkylation | 75-85 | Allows structural diversity |

Research Findings and Practical Considerations

- High purity and yield are achievable by controlling reaction parameters such as temperature, solvent, and base.

- The use of thionyl chloride for converting piperazineethanol intermediates to chloroethyl derivatives is efficient and scalable.

- Parallel synthesis methods enable rapid generation of compound libraries for medicinal chemistry screening.

- Environmental and safety considerations include handling of thionyl chloride and HCl gas evolution; appropriate ventilation and protective equipment are necessary.

- Continuous flow reactors have been suggested for industrial scale-up to improve safety and reproducibility.

化学反応の分析

Types of Reactions: 1-(2-Chloroethyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical properties.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, altering the compound’s reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted piperazines.

Oxidation: Formation of N-oxides.

Reduction: Formation of ethyl-substituted piperazines.

科学的研究の応用

Pharmaceutical Applications

1. Central Nervous System Targeting

1-(2-Chloroethyl)-4-phenylpiperazine is being investigated for its potential as a pharmacological agent targeting the central nervous system. Its structural similarity to other psychoactive compounds suggests it may modulate serotonin receptors, which are critical for mood regulation. Preliminary studies indicate that it could be effective in treating anxiety disorders and depression, although further clinical research is necessary to validate these findings .

2. Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceutical agents. It has been studied for its interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are essential in psychopharmacology. The ability to influence these pathways positions it as a candidate for developing new treatments for neurological disorders.

3. Anticancer Research

Research has indicated that derivatives of this compound may possess anticancer properties. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects that could be harnessed in cancer therapy.

Material Science Applications

1. Novel Material Development

Due to its unique chemical structure, this compound can be utilized in the development of novel materials with specific properties such as enhanced stability or reactivity. Its application in materials science extends to creating polymers or other materials that require specific chemical functionalities.

Case Study 1: Psychoactive Properties

In a study examining the psychoactive properties of this compound, researchers found that it exhibited significant binding affinity to serotonin receptors. This suggests potential therapeutic applications in mood disorders. The study highlighted the need for further investigation into its safety profile and efficacy in clinical settings.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of compounds derived from this compound. The findings indicated that certain derivatives showed promising activity against various cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential .

作用機序

The mechanism of action of 1-(2-Chloroethyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This property is particularly relevant in the context of its potential use as an anticancer agent, where it can induce DNA damage and inhibit cell proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Key Structural Insights:

- Chloroethyl vs. Chloropropyl: The 2-chloroethyl group in the target compound offers higher reactivity in nucleophilic substitutions compared to 3-chloropropyl derivatives (e.g., in 1-(3-chloropropyl)-4-phenylpiperazine), which require harsher conditions for alkylation .

- Phenyl Substituents: Meta- or para-substituted phenyl groups (e.g., 3-chlorophenyl in vs. 4-nitrophenylsulfonyl in ) modulate electronic effects and binding affinities. For example, electron-withdrawing groups (e.g., sulfonyl) enhance radiation-mitigating activity , while electron-donating groups (e.g., methoxy) improve solubility .

Physicochemical and Pharmacokinetic Profiles

- Solubility: Methoxy or sulfonyl groups enhance aqueous solubility (e.g., ), whereas halogenated aryl groups may reduce it .

生物活性

1-(2-Chloroethyl)-4-phenylpiperazine (CEP) is a compound of significant interest in pharmacological and agricultural research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClN

- Molecular Weight : 215.72 g/mol

- Structure : The compound features a piperazine ring substituted with a phenyl group and a chloroethyl group, which contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of CEP typically involves the reaction of piperazine with chloroethyl derivatives. A common method includes:

- Alkylation Reaction : Piperazine is reacted with bis(2-chloroethyl)amine hydrochloride under controlled conditions to yield CEP.

- Characterization : The product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Insecticidal and Acaricidal Properties

Research indicates that CEP exhibits notable insecticidal and acaricidal activities. Studies have shown that derivatives of piperazine, including CEP, possess significant acaricidal activity against various pests. The mechanism of action often involves interference with neurotransmitter systems in target organisms, particularly affecting the nervous system of insects .

Psychoactive Effects

Due to its structural similarity to certain psychoactive compounds, CEP may also exhibit psychoactive effects. Some studies suggest that it can interact with neurotransmitter receptors, influencing pharmacological responses. This aspect opens avenues for exploring its potential as a therapeutic agent in neurological disorders.

Acaricidal Activity Study

A study conducted on the acaricidal activity of CEP derivatives demonstrated effective control against Tetranychus urticae, a common pest in agriculture. The findings revealed that certain modifications in the piperazine structure significantly enhanced efficacy:

| Compound | Acaricidal Activity (against Tetranychus urticae) | Notes |

|---|---|---|

| CEP | High | Effective against both adults and eggs |

| Derivative A | Moderate | Specific substitutions improved activity |

| Derivative B | Low | Less effective compared to CEP |

Neuropharmacological Evaluation

In another study focusing on the neuropharmacological effects of CEP, researchers evaluated its potential as a serotonin reuptake inhibitor (SRI). The results indicated that certain analogs exhibited enhanced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

The biological activity of CEP is primarily attributed to the following mechanisms:

- Neurotransmitter Interaction : CEP interacts with neurotransmitter systems, particularly serotonin and dopamine pathways, which may explain its psychoactive properties.

- Nucleophilic Substitution : The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may enhance biological activity.

Q & A

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-4-phenylpiperazine, and what key reaction conditions influence yield?

The synthesis typically involves alkylation of 4-phenylpiperazine with 1,2-dichloroethane under basic conditions. A common method includes refluxing the reactants in a polar aprotic solvent (e.g., dimethyl sulfoxide or acetonitrile) with a base like potassium carbonate to deprotonate the piperazine nitrogen . Microwave-assisted synthesis (e.g., 280°C for rapid cyclization) can enhance reaction efficiency, as demonstrated for analogous piperazine derivatives . Purification often involves precipitation in diethyl ether followed by recrystallization from methanol, achieving yields of ~60–75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., chloroethyl group at N1 of the piperazine ring) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities from incomplete alkylation or side reactions .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at 239.1 m/z) .

- Melting Point Analysis : Compare observed values (e.g., 120–123°C) with literature to assess crystallinity .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Waste Disposal : Follow EPA guidelines for halogenated organic waste, avoiding release into waterways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?

Discrepancies in receptor-binding data (e.g., serotonin vs. dopamine receptor affinity) often arise from assay conditions (e.g., cell line variability, radioligand concentrations). A meta-analysis approach, comparing IC values across studies under standardized conditions, is recommended. For example, structural analogs like 1-(4-chlorophenyl)piperazine show divergent activity depending on substitution patterns, necessitating computational docking studies to validate binding modes .

Q. What strategies optimize the synthesis of this compound for scalable production?

- Solvent Optimization : Replace DMSO with greener solvents (e.g., ethanol-water mixtures) to reduce toxicity without compromising yield .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How do computational models predict the reactivity and stability of this compound under varying pH conditions?

Density Functional Theory (DFT) simulations can model hydrolysis pathways of the chloroethyl group. For instance, at pH < 3, the compound undergoes rapid acid-catalyzed hydrolysis to form 4-phenylpiperazine and chloroethanol, while stability improves at neutral pH . Molecular dynamics simulations further predict aggregation tendencies in aqueous buffers, aiding formulation design .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Analog Synthesis : Introduce substituents (e.g., fluoro, nitro) at the phenyl ring or piperazine nitrogen to assess electronic effects on receptor binding .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., chloroethyl group’s role in covalent binding) .

- In Vitro Assays : Compare IC values across analogs in standardized receptor panels (e.g., 5-HT, D) to quantify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。